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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

Cat. No.: B1348589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, characterized by the

attachment of an anilinocarbonyl group to the proline nitrogen. This modification imparts unique

structural features, influencing its chemical reactivity and potential applications.[1] It is

recognized as a versatile building block in the synthesis of more complex molecules and can

function as a catalyst in various organic reactions.[1] Understanding the physicochemical

properties of this compound is fundamental for its application in chemical synthesis and drug

discovery. This technical guide provides a summary of the available physicochemical data for

1-(Anilinocarbonyl)proline and outlines detailed experimental protocols for their

determination.

Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is crucial for

predicting its behavior in various systems, including its absorption, distribution, metabolism,

and excretion (ADME) properties in a biological context. Key parameters include molecular

weight, lipophilicity (LogP), and ionization constant (pKa).
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The following tables summarize the available quantitative physicochemical data for 1-
(Anilinocarbonyl)proline. It is important to note that experimentally determined values for

several key properties are not readily available in the public domain.

Identifier Value Source

IUPAC Name 1-(Anilinocarbonyl)proline N/A

CAS Number 827612-77-1 [1]

Chemical Formula C12H14N2O3 [2]

Property Value Source

Molecular Weight 234.25 g/mol [1]

Physical Form Solid [2]

LogP (Calculated) 1.20 [2]

Solubility Soluble in DMSO

Note: Experimental data for melting point, boiling point, and pKa for 1-
(Anilinocarbonyl)proline are not readily available in the cited sources. The provided LogP is a

calculated value.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible physicochemical data. The following sections describe the methodologies for

determining key properties of 1-(Anilinocarbonyl)proline.

Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically

exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden

the melting range.[3]

Methodology: Capillary Method[3][4]
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Sample Preparation: A small amount of the dry, powdered 1-(Anilinocarbonyl)proline is

packed into a thin-walled capillary tube, which is sealed at one end.[3]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically

consists of a heated metal block or an oil bath.[3]

Heating: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute,

to ensure accurate determination.[3]

Observation: The temperatures at which the substance begins to melt and when it becomes

completely liquid are recorded. This provides the melting point range.[3]

Purity Assessment: A sharp melting point range suggests high purity, while a broad range

may indicate the presence of impurities.[3]

Determination of Octanol-Water Partition Coefficient
(LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane

permeability and overall pharmacokinetic behavior. A positive LogP value indicates higher

solubility in lipids (more lipophilic), while a negative value signifies higher solubility in water

(more hydrophilic).[5]

Methodology: Shake-Flask Method[5]

Solvent Preparation: A solution of 1-(Anilinocarbonyl)proline is prepared in a biphasic

system of n-octanol and water.

Partitioning: The mixture is shaken vigorously to allow the compound to partition between the

two immiscible phases until equilibrium is reached.

Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are

clearly separated.

Concentration Measurement: The concentration of 1-(Anilinocarbonyl)proline in each

phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or

high-performance liquid chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.[5]

Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding a

compound's ionization state at different pH values. This, in turn, affects its solubility, absorption,

and interaction with biological targets.

Methodology: Potentiometric Titration

Solution Preparation: A solution of 1-(Anilinocarbonyl)proline with a known concentration is

prepared in water or a suitable co-solvent.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH)

while the pH is continuously monitored using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant

added.

pKa Determination: The pKa is determined from the titration curve as the pH at which half of

the acidic functional groups (in this case, the carboxylic acid of the proline moiety) have been

neutralized. This corresponds to the midpoint of the steepest part of the curve.

Methodology: UV-Vis Spectrophotometry

Solution Preparation: A series of solutions of 1-(Anilinocarbonyl)proline are prepared in

buffers of varying and known pH values.

Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

The wavelength of maximum absorbance (λmax) for both the protonated and deprotonated

species should be identified.

Data Analysis: The absorbance at a specific wavelength (where the protonated and

deprotonated forms have different absorbances) is plotted against the pH.
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pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the

inflection point of this curve, which corresponds to the point where the concentrations of the

protonated and deprotonated species are equal.

Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of the octanol-

water partition coefficient (LogP) using the shake-flask method.
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Caption: Workflow for LogP determination by the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1348589#physicochemical-properties-of-1-
anilinocarbonyl-proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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